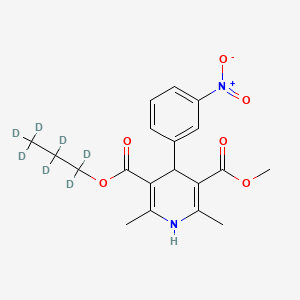
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is a derivative of Lopinavir, a well-known antiretroviral medication used in the treatment of HIV/AIDS. This compound is specifically labeled with deuterium (d9), which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 involves multiple steps, starting from the parent compound, Lopinavir. The process typically includes the removal of the L-valinyl group followed by the acetylation of the resulting intermediate. Deuterium labeling is introduced at specific stages to ensure the incorporation of nine deuterium atoms. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This includes nucleophilic and electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Biological Studies: Understanding the interaction of the compound with biological systems.
Industrial Applications: Used in the development and testing of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 involves its interaction with specific molecular targets, primarily proteases. The compound inhibits the activity of these enzymes, thereby preventing the replication of viruses such as HIV. The deuterium labeling enhances the stability and metabolic profile of the compound, making it a valuable tool in drug development and research .
Comparison with Similar Compounds
Similar Compounds
Lopinavir: The parent compound, widely used in HIV treatment.
Ritonavir: Another protease inhibitor used in combination with Lopinavir.
Atazanavir: A similar antiretroviral medication with a different chemical structure.
Uniqueness
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies .
Properties
Molecular Formula |
C30H36N2O4 |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[(2S,4S,5S)-5-[[2-[2,6-bis(trideuteriomethyl)phenoxy]acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C30H36N2O4/c1-21-11-10-12-22(2)30(21)36-20-29(35)32-27(18-25-15-8-5-9-16-25)28(34)19-26(31-23(3)33)17-24-13-6-4-7-14-24/h4-16,26-28,34H,17-20H2,1-3H3,(H,31,33)(H,32,35)/t26-,27-,28-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
HDNHHDQVEXYDGF-VJFGHSTISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C([2H])([2H])[2H])O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



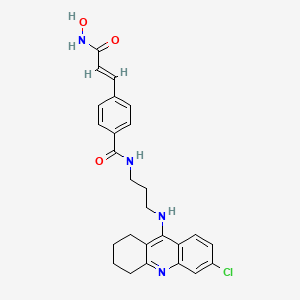
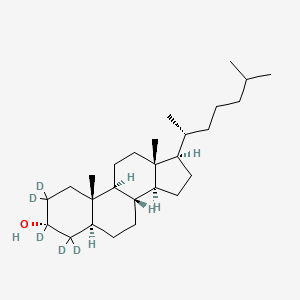
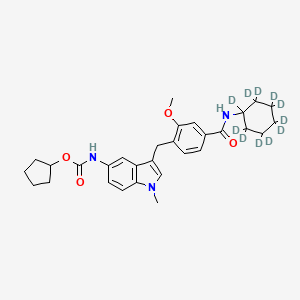
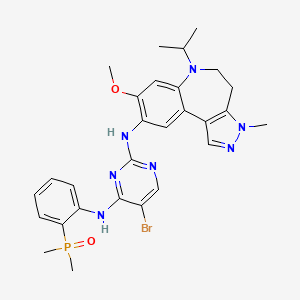

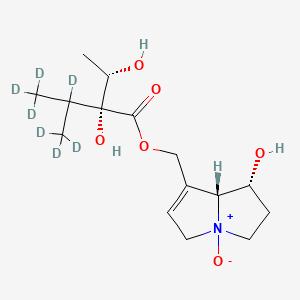
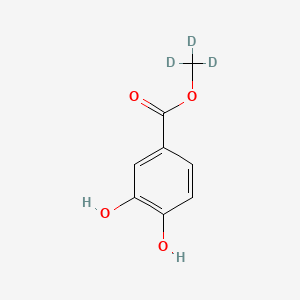
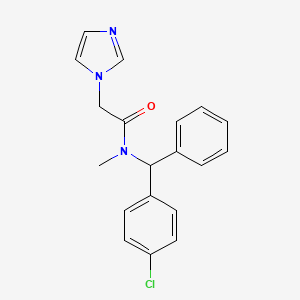

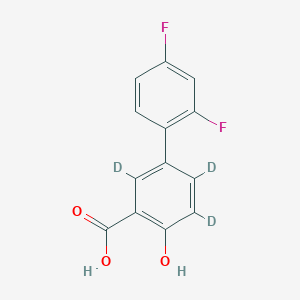
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
